molecular formula C5H3IOS B095859 4-Iodothiophene-2-carbaldehyde CAS No. 18812-38-9

4-Iodothiophene-2-carbaldehyde

Cat. No.: B095859
CAS No.: 18812-38-9
M. Wt: 238.05 g/mol
InChI Key: JZOKISLKNLACDI-UHFFFAOYSA-N
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Description

4-Iodothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3IOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of an iodine atom at the fourth position and an aldehyde group at the second position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiophene-2-carbaldehyde typically involves the iodination of thiophene derivatives. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are used as starting materials. For instance, the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide under solvent-free conditions can yield 4-chloromethyl-5-iodothiophene-2-carbaldehyde .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents like iodine and N-iodosuccinimide. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution: Products include various substituted thiophenes.

    Oxidation: The major product is 4-iodothiophene-2-carboxylic acid.

    Reduction: The major product is 4-iodothiophene-2-methanol.

Scientific Research Applications

4-Iodothiophene-2-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromothiophene-2-carbaldehyde
  • 4-Chlorothiophene-2-carbaldehyde
  • 4-Fluorothiophene-2-carbaldehyde

Comparison: 4-Iodothiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. Additionally, the iodine atom can facilitate certain types of cross-coupling reactions that are less efficient with other halogens .

Properties

IUPAC Name

4-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKISLKNLACDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617829
Record name 4-Iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18812-38-9
Record name 4-Iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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